molecular formula C27H25NO7 B11140625 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate

Cat. No.: B11140625
M. Wt: 475.5 g/mol
InChI Key: RXJCBCVXFFUMIL-UHFFFAOYSA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core substituted with methoxy and oxo groups, and a norvalinate moiety protected by a benzyloxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate typically involves a multi-step process. One common approach starts with the preparation of the benzo[c]chromene core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The norvalinate moiety is then introduced through a coupling reaction with the benzyloxycarbonyl-protected norvaline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or deprotected forms.

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: Limited industrial applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate involves its interaction with specific molecular targets. The benzo[c]chromene core can interact with enzymes and receptors, potentially inhibiting their activity. The norvalinate moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]norvalinate is unique due to its specific combination of functional groups and the presence of the norvalinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research purposes.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C27H25NO7/c1-3-7-23(28-27(31)33-16-17-8-5-4-6-9-17)26(30)34-19-11-13-21-20-12-10-18(32-2)14-22(20)25(29)35-24(21)15-19/h4-6,8-15,23H,3,7,16H2,1-2H3,(H,28,31)

InChI Key

RXJCBCVXFFUMIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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